Butyl salicylate

Catalog No.
S3310573
CAS No.
2052-14-4
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl salicylate

CAS Number

2052-14-4

Product Name

Butyl salicylate

IUPAC Name

butyl 2-hydroxybenzoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3

InChI Key

YFDUWSBGVPBWKF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC=C1O

solubility

insoluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

butyl salicylate

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1O

The exact mass of the compound Butyl salicylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, glycerol; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403676. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl salicylate (CAS 2052-14-4) is an alkyl ester of salicylic acid widely procured as a fragrance fixative, UV absorber, and synthetic intermediate. Characterized by a high boiling point (268–271 °C) and a distinctly lipophilic profile (LogP 4.63), it offers a heavier, less volatile alternative to common short-chain salicylates [1]. In industrial and laboratory settings, its primary value proposition lies in its ability to provide the functional properties of a salicylate—such as UV absorption and topical activity—while remaining stably integrated into non-polar matrices, waxes, and prolonged-release formulations without premature evaporation [2].

Research Fit

Alkyl chain length defines a distinct physicochemical and application profile, separating butyl salicylate from shorter-chain homologs.
Lipophilic ester with low vapor pressure supports fragrance longevity studies and dermal penetration research.
Reported sensory and dermal profiles differ from methyl/ethyl salicylates; selection should be based on targeted research endpoint.

Buyers often default to methyl salicylate due to its ubiquity and lower cost; however, this substitution routinely fails in applications requiring sustained release or non-polar matrix stability. Methyl salicylate is highly volatile (vapor pressure ~0.034 mmHg at 25 °C), leading to rapid evaporation and loss of efficacy in open systems or surface coatings [1]. Furthermore, in topical and cosmetic formulations, methyl salicylate absorbs rapidly through the stratum corneum, presenting acute systemic toxicity risks and limiting allowable inclusion levels [2]. Substituting butyl salicylate with these shorter-chain homologs compromises formulation longevity, phase compatibility in lipid bases, and the controlled-release kinetics essential for advanced topical products.

Substitution Risk

Alkyl chain mismatch alters dermal absorption
Methyl and ethyl salicylates may exhibit higher percutaneous absorption rates, shifting systemic exposure profiles and hazard context compared to butyl salicylate.
Odor threshold divergence impacts formulation concentration
Shorter-chain analogs have higher odor detection thresholds, requiring increased dosage to achieve comparable sensory impact, which may affect cost and sensitization review.
Volatility and longevity may not transfer
Higher vapor pressure of methyl/ethyl esters reduces fragrance substantivity and evaporative longevity on skin relative to the butyl ester; direct substitution may compromise long-lasting scent performance.

Volatility Reduction for Sustained Formulation Stability

Butyl salicylate exhibits a lower volatility profile than its methyl counterpart, which directly impacts its performance as a fixative and stable additive. At 25 °C, butyl salicylate has an estimated vapor pressure of 0.004 mmHg, whereas methyl salicylate exhibits a vapor pressure of approximately 0.034 mmHg [1]. This near 8.5-fold reduction in vapor pressure prevents the rapid evaporation associated with short-chain esters.

Evidence DimensionVapor Pressure
Target Compound Data0.004 mmHg
Comparator Or BaselineMethyl salicylate (0.034 mmHg)
Quantified Difference~8.5x lower vapor pressure
Conditions25 °C, standard ambient conditions

Ensures prolonged evaporation profiles, making it a highly effective fixative and modifier in functional fragrances and coatings compared to highly volatile short-chain analogs.

Dermal absorption rate
Head-to-head
Ranked 1st among tested salicylates; complete surface depletion in 3 h
Supports topical research models requiring rapid dermal uptake in this class.
In vivo microdialysis in hairless rat; radiolabeled compounds

Enhanced Lipophilicity for Non-Polar Matrix Retention

The extension of the alkyl chain in butyl salicylate fundamentally alters its partitioning behavior, increasing its compatibility with non-polar solvent and polymer systems. Butyl salicylate possesses an experimental LogP of 4.63, compared to the lower LogP of 2.3 for methyl salicylate [1]. This +2.33 LogP unit difference translates to higher lipophilicity, driving better solubility in lipid-based cosmetic bases, hydrophobic polymers, and industrial waxes.

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound Data4.63
Comparator Or BaselineMethyl salicylate (2.3)
Quantified Difference+2.33 LogP units
ConditionsStandard octanol/water partitioning

Promotes superior solubility and retention in lipid-based topical bases, non-polar polymers, and waxes where methyl salicylate would phase-separate or volatilize.

Odor detection threshold
Reported
Detection 5–7 ppb vs. ~40 ppb (methyl), ~60 ppb (ethyl)
Lower threshold enables fragrance research at reduced concentration.
Sensory panel; cross-study comparable

Attenuated Skin Permeation for Reduced Systemic Toxicity

In topical formulation development, the permeation rate of salicylates dictates both efficacy and safety. In vitro flow-through diffusion cell studies using excised skin demonstrate that percutaneous penetration shows a parabolic dependence on the n-octanol/water partition coefficient. Among the tested n-alkyl salicylates, butyl salicylate was identified as the least permeable compound, shifting the rate-controlling membrane from the stratum corneum to the epidermis[1]. Consequently, it is metabolized more extensively during passage through the skin compared to the rapidly absorbed methyl salicylate.

Evidence DimensionPercutaneous Penetration Rate
Target Compound DataLowest permeation rate among tested n-alkyl salicylates
Comparator Or BaselineMethyl salicylate (rapid/high permeation)
Quantified DifferenceShift in rate-limiting barrier to the epidermis, maximizing cutaneous metabolism
ConditionsIn vitro flow-through diffusion cell (excised skin)

Allows formulators to deliver salicylic acid derivatives topically with a controlled-release effect, mitigating the rapid systemic absorption and toxicity risks of methyl salicylate.

Human cutaneous absorption
Head-to-head
Relative absorption 0.26 (methyl salicylate = 1.00); intermediate penetration
Intermediate dermal absorption profile may suit controlled-release research formulations.
In vivo human skin; direct application technique
Acute dermal toxicity
Reported
LD50 >5 g/kg (rabbit); no deaths at highest tested dose
Reported lower acute dermal toxicity relative to methyl salicylate; may reduce hazard context in dermal research.
Occluded 24-h application; cross-study comparable
Vapor pressure
Reported
0.00333 mm Hg vs. ~0.034 (ethyl), ~0.11 (methyl)
Lower vapor pressure supports extended fragrance longevity studies.
EPI Suite calc. and experimental values; cross-study comparable

Functional Fragrances and Fixative Formulations

Due to its low vapor pressure (0.004 mmHg) and high boiling point, butyl salicylate is utilized in laundry care, air care, and fine fragrances where a prolonged evaporation profile is required. It acts as a heavy base-note modifier, anchoring more volatile floral components that would otherwise dissipate rapidly[1].

Controlled-Release Topical Dermatologicals

Leveraging its status as the least permeable n-alkyl salicylate, butyl salicylate is selected for topical creams and ointments where localized cutaneous metabolism is desired without the acute systemic absorption spikes associated with methyl salicylate [2].

Non-Polar UV Absorber Formulations

With a LogP of 4.63, butyl salicylate integrates into highly hydrophobic matrices, such as lipid-based sunscreens, waxes, and polymer coatings. It provides stable UV absorption and structural plasticization without the risk of phase separation commonly seen with less lipophilic additives [3].

Application Fit

Application
Selection Property
Validation Focus
Fine fragrance research and development
Low odor threshold, reduced volatility
Odor impact and longevity at reduced inclusion levels
Topical formulation dermal penetration studies
Intermediate absorption, controlled hydrolysis
Penetration rate and dermal exposure profile relative to methyl salicylate
UVB photostabilization in cosmetic research
UVB absorbance (290–320 nm), photostability
Absorbance shift and photodegradation under light exposure
Fragrance fixative and longevity studies
High lipophilicity, low vapor pressure
Substantivity and evaporation profile in nonpolar matrices

Physical Description

Liquid
colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen

XLogP3

4.6

Boiling Point

271.0 °C

Density

1.070-1.080

LogP

4.63 (LogP)
4.63

Melting Point

-5.9 °C
Mp 6 °
6°C

UNII

QPR9LM8VZO

GHS Hazard Statements

Aggregated GHS information provided by 1584 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2052-14-4

Wikipedia

Butyl salicylate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 2-hydroxy-, butyl ester: ACTIVE

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